molecular formula C11H9BrOS B056663 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 118337-33-0

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No. B056663
CAS RN: 118337-33-0
M. Wt: 269.16 g/mol
InChI Key: PIQSJBQPXDKSHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound has a wide range of applications in organic synthesis, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in studies involving aromatic nucleophilic substitution with rearrangements, demonstrating its utility in synthetic organic chemistry. The compound has also been involved in the synthesis of phthalide derivatives, an important class of organic compounds with various applications.


Molecular Structure Analysis

The molecular formula of this compound is C11H9BrOS . The InChI Key is PIQSJBQPXDKSHF-UHFFFAOYSA-N.

Scientific Research Applications

Proteomics Research

“2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, protein-protein interactions, and the identification of novel proteins.

Organic Synthesis

This compound has a wide range of applications in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This includes the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Photosensitive Components

The compound is of interest as photosensitive components of photochromic recording media for optical read/write storage . Photochromic materials change color in response to light. By using this compound, data can be written (stored) and read (retrieved) optically, which can lead to high-speed data transfer rates.

properties

IUPAC Name

2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSJBQPXDKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381582
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118337-33-0
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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